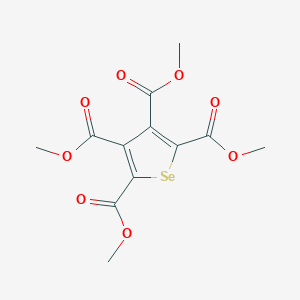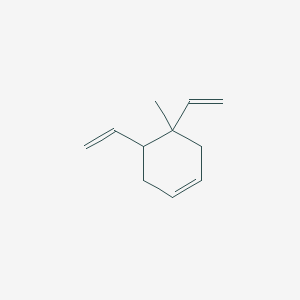
4,5-Diethenyl-4-methylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diethenyl-4-methylcyclohex-1-ene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This compound is characterized by the presence of two ethenyl groups and a methyl group attached to a cyclohexene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,5-Diethenyl-4-methylcyclohex-1-ene can be synthesized through the dehydration of 4-methylcyclohexanol using an acid catalyst such as phosphoric acid. The reaction involves heating 4-methylcyclohexanol with phosphoric acid, leading to the formation of the desired cycloalkene along with water as a byproduct .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration processes using continuous distillation setups. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diethenyl-4-methylcyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated cycloalkanes.
Substitution: The ethenyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated cycloalkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4,5-Diethenyl-4-methylcyclohex-1-ene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Diethenyl-4-methylcyclohex-1-ene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in addition reactions, forming new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcyclohexene: A simpler cycloalkene with a single methyl group.
4,4-Dimethylcyclohexene: Contains two methyl groups on the cyclohexene ring.
4-Ethenylcyclohexene: Contains a single ethenyl group on the cyclohexene ring.
Uniqueness
4,5-Diethenyl-4-methylcyclohex-1-ene is unique due to the presence of both ethenyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
112523-64-5 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
4,5-bis(ethenyl)-4-methylcyclohexene |
InChI |
InChI=1S/C11H16/c1-4-10-8-6-7-9-11(10,3)5-2/h4-7,10H,1-2,8-9H2,3H3 |
Clave InChI |
LJUPYFSXARFQMA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=CCC1C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)
![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)

![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)
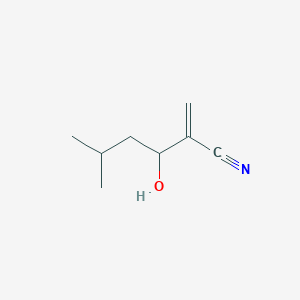
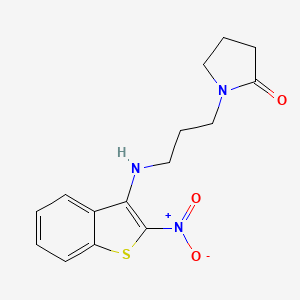

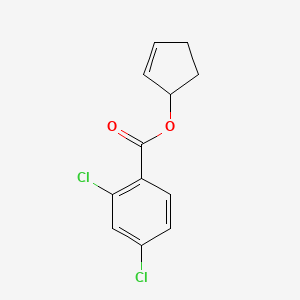
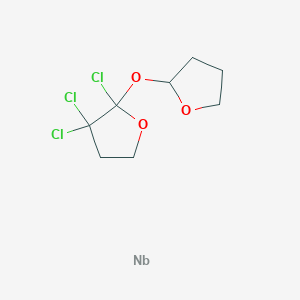
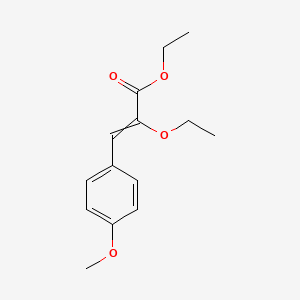
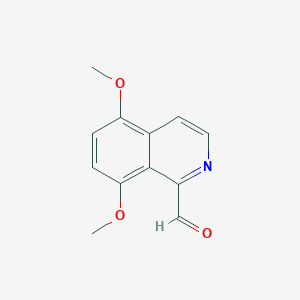
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
